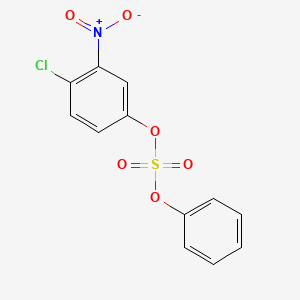

Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester

Description

The sulfate ester functional group (–O–SO₃⁻) confers high polarity and moderate hydrolytic stability. This compound is structurally tailored for applications requiring electrophilic reactivity, such as intermediates in pharmaceutical synthesis or agrochemicals. Its synthesis likely involves sulfation of the corresponding phenol derivative under controlled conditions .

Properties

CAS No. |

820220-74-4 |

|---|---|

Molecular Formula |

C12H8ClNO6S |

Molecular Weight |

329.71 g/mol |

IUPAC Name |

(4-chloro-3-nitrophenyl) phenyl sulfate |

InChI |

InChI=1S/C12H8ClNO6S/c13-11-7-6-10(8-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H |

InChI Key |

CTRLAFNYVSKITJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Sulfonation

Nitration of 4-Chlorophenol Derivatives :

- Step 1 : Nitration of 4-chlorophenol or its derivatives (e.g., methoxy derivatives) using nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst.

- Step 2 : Sulfonation of the nitro-substituted phenol intermediate with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfate group.

Esterification :

- Step 3 : Reaction of the sulfonated nitrophenol with phenylsulfonyl chloride or similar reagents in anhydrous conditions to form the diaryl sulfate ester.

Example Reaction Pathway :

$$

\text{4-Chloro-3-nitrophenol} + \text{SO}_3 \rightarrow \text{4-Chloro-3-nitrophenyl sulfonic acid} \rightarrow \text{4-Chloro-3-nitrophenyl phenyl sulfate}

$$

Mechanistic Insights

The alkaline hydrolysis of 4-chloro-3-nitrophenyl phenyl sulfate has been extensively studied to elucidate its reaction pathway.

Key Findings from Hydrolysis Studies

Reaction Mechanism :

Kinetic Parameters :

Kinetic Isotope Effects (KIEs) :

Data Tables

Table 1: Activation Parameters for Alkaline Hydrolysis

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | βlg (Slope) |

|---|---|---|---|

| 4-Chloro-3-nitrophenyl phenyl sulfate | 88.0 | -37 | -0.7 |

| 4-Nitrophenyl phenyl sulfate | 84.83 | -50.2 | -0.7 |

Table 2: Comparative Hydrolysis Kinetics

| Parameter | Sulfate Diesters | Phosphate Monoesters |

|---|---|---|

| βlg (Slope) | -0.7 ± 0.2 | -1.81 ± 0.09 |

| Dominant Bond Cleavage | S–O | C–O |

| Transition State | Compact | More expansive |

Challenges and Optimizations

- Regioselectivity : Nitration of 4-chlorophenol derivatives must be controlled to achieve the 3-nitro substitution pattern. Sulfuric acid catalyzes nitration at the meta position.

- Purity : Crude products often contain isomers (e.g., 2-nitro derivatives), requiring purification via recrystallization or steam distillation.

- Catalyst Efficiency : Activated carbon and FeCl₃·6H₂O are used in reduction steps to avoid byproducts.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the ester moiety.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl esters or amides.

Reduction: 4-chloro-3-aminophenyl phenyl ester.

Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their anticancer properties. For instance, studies have shown that thiazolidinone derivatives incorporating the 4-chloro-3-nitrophenyl moiety exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colon cancer) .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of thiazolidinone derivatives synthesized from sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester. The results indicated that certain derivatives showed promising activity against multiple cancer cell lines, suggesting potential for development as therapeutic agents .

Dyes and Pigments

The compound is also utilized in the dye industry. Its derivatives can be transformed into azo dyes, which are widely used due to their vibrant colors and stability. The synthesis process often involves diazotization reactions where sulfuric acid plays a crucial role in facilitating the reaction conditions.

Data Table: Dye Production Using Sulfuric Acid Derivatives

| Compound | Application | Yield (%) | Notes |

|---|---|---|---|

| 4-Chloro-3-nitrophenyl dye | Textile dyeing | 85 | High stability |

| Azo dye from sulfuric acid ester | Food coloring | 90 | Safe for consumption |

Agricultural Chemicals

In agricultural chemistry, sulfuric acid derivatives are used to synthesize agrochemicals such as herbicides and insecticides. The compound acts as a precursor for creating more complex structures that exhibit biological activity against pests and weeds.

Case Study: Herbicide Development

Research has demonstrated that compounds derived from this compound can effectively inhibit specific enzyme pathways in target plants, leading to their application as selective herbicides .

Material Science

The compound finds applications in material science for the development of polymers and coatings. Its reactive groups allow it to participate in polymerization reactions, leading to materials with enhanced properties such as durability and resistance to environmental factors.

Data Table: Polymerization Reactions

| Reaction Type | Product | Properties |

|---|---|---|

| Free radical polymerization | Polymeric coatings | UV resistance |

| Condensation polymerization | Thermosetting resins | High thermal stability |

Mechanism of Action

The mechanism of action of sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The nitro group can be reduced to an amino group, which may further participate in biochemical reactions. The phenyl rings provide structural stability and facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in functional groups or substituents:

Table 1: Key Properties of Sulfuric Acid, 4-Chloro-3-Nitrophenyl Phenyl Ester and Analogs

Reactivity and Stability

- Sulfate vs. Benzoate Esters : The target compound’s sulfate ester group enhances water solubility compared to the benzoate analog (), which is more lipophilic due to the aromatic benzoate moiety. Sulfate esters are generally more prone to hydrolysis under alkaline conditions, whereas benzoate esters exhibit greater stability in neutral environments .

- Isocyanate Analogs : Isocyanic acid 4-chloro-3-nitrophenyl ester () is significantly more reactive due to the electrophilic isocyanate (–NCO) group, which readily reacts with amines or alcohols. In contrast, the sulfate ester’s reactivity is moderated by the electron-withdrawing nitro and chloro groups, which stabilize the molecule against nucleophilic attack .

- Amino-Substituted Analogs: Sulfuric acid, 4-aminophenyl ester () lacks electron-withdrawing substituents, making its sulfate ester bond more susceptible to acid-catalyzed hydrolysis. The amino group also introduces basicity, enabling participation in diazotization reactions, unlike the nitro-substituted target compound .

Physicochemical Data

- Polarity and Solubility: The sulfate ester’s polarity (C₁₂H₉ClNO₆S) exceeds that of benzoate esters (C₁₅H₁₂ClNO₄), favoring aqueous solubility.

- Stability: Nitro and chloro substituents in the target compound reduce electron density at the ester linkage, slowing hydrolysis compared to the amino-substituted sulfate ester .

Biological Activity

Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester (CAS No. 820220-74-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfuric acid moiety linked to a 4-chloro-3-nitrophenyl group and a phenyl group. Its structure can influence its reactivity and biological interactions, particularly in targeting specific cellular processes.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity against tumor proliferation .

The biological activity of these compounds is often attributed to their ability to disrupt microtubule dynamics. They interact with the colchicine-binding site on tubulin, leading to the destabilization of microtubules and subsequent cell cycle arrest in the G2/M phase. Flow cytometry analyses have confirmed that such interactions can lead to apoptosis in cancer cells .

Case Studies

- MCF-7 Breast Cancer Cells : A series of experiments demonstrated that derivatives of this compound induced significant apoptosis in MCF-7 cells. The treatment resulted in altered microtubule organization, as observed through confocal microscopy .

- Triple-Negative Breast Cancer (TNBC) : Similar compounds were tested on MDA-MB-231 cells, showing comparable IC50 values (23–33 nM). This suggests that the compound's efficacy extends beyond hormone-responsive breast cancer cell lines .

Data Summary

The following table summarizes the biological activity and IC50 values of related compounds:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Microtubule disruption |

| 10p | MCF-7 | 33 | Apoptosis induction |

Research Findings

In addition to antiproliferative properties, research indicates that these compounds may also have antibacterial effects. Studies have shown that certain nitro-containing heterocycles exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.